molecular formula C11H7BrF3NO2 B1414272 Methyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate CAS No. 1805578-38-4

Methyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate

Cat. No.: B1414272
CAS No.: 1805578-38-4
M. Wt: 322.08 g/mol
InChI Key: KDDQFWVTBJDGRR-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate is a chemical compound that belongs to the class of phenylacetates. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyanation reactions, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine under suitable conditions.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenylacetates with different functional groups replacing the bromine atom.

    Reduction Reactions: Products include amines derived from the reduction of the cyano group.

    Oxidation Reactions: Products include various oxidized phenylacetate derivatives.

Scientific Research Applications

Methyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-2-fluorobenzoate
  • Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate

Uniqueness

Methyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-[3-bromo-6-cyano-2-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-18-9(17)4-7-6(5-16)2-3-8(12)10(7)11(13,14)15/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDQFWVTBJDGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1C(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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